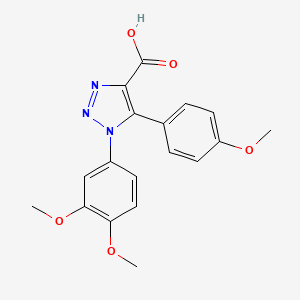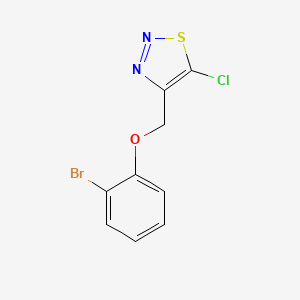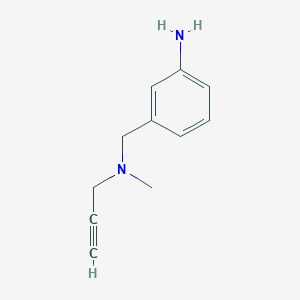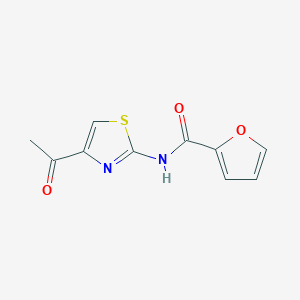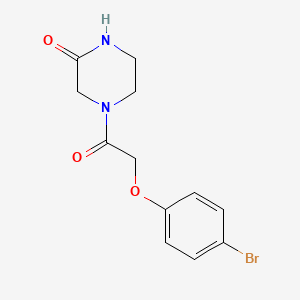
4-(2-(4-Bromophenoxy)acetyl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(4-Bromophenoxy)acetyl)piperazin-2-one is a chemical compound with the molecular formula C12H13BrN2O3. It is a derivative of piperazine, a common structural motif found in various pharmaceuticals and agrochemicals.
準備方法
The synthesis of 4-(2-(4-Bromophenoxy)acetyl)piperazin-2-one typically involves the reaction of 4-bromophenol with chloroacetyl chloride to form 4-bromophenoxyacetyl chloride. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
4-(2-(4-Bromophenoxy)acetyl)piperazin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
科学的研究の応用
4-(2-(4-Bromophenoxy)acetyl)piperazin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is employed in the development of new materials and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of 4-(2-(4-Bromophenoxy)acetyl)piperazin-2-one involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
類似化合物との比較
4-(2-(4-Bromophenoxy)acetyl)piperazin-2-one can be compared with other piperazine derivatives, such as:
4-(2-(4-Bromophenoxy)ethyl)piperazin-2-one: This compound has a similar structure but with an ethyl group instead of an acetyl group, leading to different chemical properties and applications.
Norfloxacin-thiazolidinedione hybrids: These compounds combine piperazine with thiazolidinedione, showing enhanced antimicrobial activity compared to the parent molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
分子式 |
C12H13BrN2O3 |
|---|---|
分子量 |
313.15 g/mol |
IUPAC名 |
4-[2-(4-bromophenoxy)acetyl]piperazin-2-one |
InChI |
InChI=1S/C12H13BrN2O3/c13-9-1-3-10(4-2-9)18-8-12(17)15-6-5-14-11(16)7-15/h1-4H,5-8H2,(H,14,16) |
InChIキー |
YDBZZRVDAZWGON-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC(=O)N1)C(=O)COC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


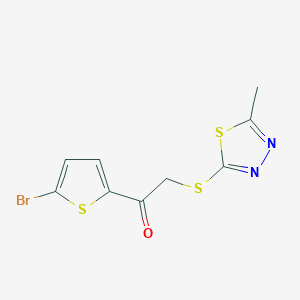
![5-Bromo-4-chlorothieno[2,3-b]pyridine](/img/structure/B14903286.png)
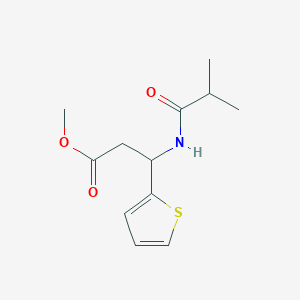
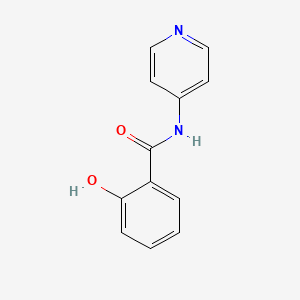
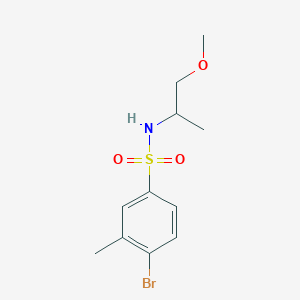
![2-(Benzo[d]oxazol-2-ylthio)-N-isopropylacetamide](/img/structure/B14903297.png)
![Ethyl 3-chloro-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylate](/img/structure/B14903322.png)
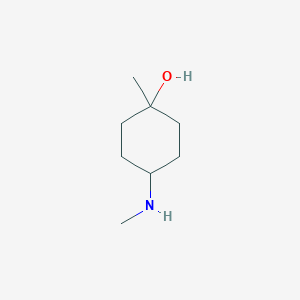
![tert-Butyl 1-formyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14903333.png)

